molecular formula C16H21N3O2S B14098190 N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B14098190
M. Wt: 319.4 g/mol
InChI Key: PUALPFKAIKKFGQ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a butan-2-yl group, a propyl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the butan-2-yl, propyl, and sulfanylidene groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

N-(butan-2-yl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The sulfanylidene moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-(prop-2-yn-1-ylamino)acetamide
  • 4-(1H-Indol-3-yl)butan-2-one
  • 1-(Thiophen-2-yl)butane-1,3-dione

Uniqueness

N-(butan-2-yl)-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with a sulfanylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C16H21N3O2S/c1-4-8-19-15(21)12-7-6-11(9-13(12)18-16(19)22)14(20)17-10(3)5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,20)(H,18,22)

InChI Key

PUALPFKAIKKFGQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)NC1=S

Origin of Product

United States

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